Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-18-12(17)9(6-14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-5,9,14H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMFMOJAUYRNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . One method involves using o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux, with SiO2-tpy-Nb as a catalyst, yielding the final product with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry principles are increasingly being applied, such as solventless reactions and the use of environmentally friendly catalysts .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive carbonyl groups and the isoindoline nucleus .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate is recognized for its role as a precursor in the synthesis of various bioactive compounds. Isoindole derivatives, including this compound, have shown promise in developing drugs targeting diseases mediated by monoamine oxidase enzymes.
Case Study: Antidepressant Potential
Research has indicated that derivatives of isoindoles can exhibit antidepressant-like effects. A study demonstrated that compounds similar to this compound could inhibit monoamine oxidase activity, suggesting their potential as antidepressants .
Organic Synthesis
Synthetic Intermediates
This compound serves as an important building block in organic synthesis. Its unique structure allows for further functionalization, making it valuable in the development of complex organic molecules.
Example Reactions :
- Formation of Isoindole Derivatives : The compound can undergo various reactions to yield isoindole derivatives that are useful in pharmaceuticals.
- Synthesis of Biologically Active Molecules : It can be utilized to synthesize compounds with potential anti-inflammatory and anticancer properties .
Materials Science
Polymer Chemistry
this compound has potential applications in materials science, particularly in the development of polymers with specific functional properties. Its reactivity allows it to be incorporated into polymer matrices to enhance material characteristics such as thermal stability and mechanical strength.
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Precursor for bioactive compounds; potential antidepressant properties |
| Organic Synthesis | Building block for complex organic molecules; useful in synthesizing isoindole derivatives |
| Materials Science | Incorporation into polymers to enhance properties |
Mechanism of Action
The mechanism of action of methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate and analogous compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| This compound | 39739-07-6 | C₁₂H₁₁NO₅ | 249.22 | 3-hydroxypropanoate methyl ester | High polarity due to hydroxyl group; water-soluble |
| Methyl 2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate | 7146-63-6 | C₁₈H₁₅NO₄ | 309.32 | Phenyl group at C3 | Lipophilic; enhanced π-π stacking potential |
| Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | 183884-11-9 | C₁₃H₁₅NO₅ | 265.26 | Ethyl ester; hydroxyl at C3 | Moderate solubility; metabolically stable |
| Methyl 2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate | 2288708-45-0 | C₁₇H₁₂FNO₄ | 313.28 | 4-fluorophenyl acetate | Electron-withdrawing fluorine; improved stability |
| Methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate | 132785-19-4 | C₁₆H₁₇NO₄ | 287.31 | Branched 4-methylpentanoate chain | Steric hindrance; reduced reactivity |
Structural and Functional Analysis
Polarity and Solubility: The 3-hydroxypropanoate substituent in the target compound enhances hydrophilicity compared to phenyl (e.g., 7146-63-6) or branched alkyl analogs (e.g., 132785-19-4). This makes it more suitable for aqueous-phase reactions or biological systems requiring solubility . Ethyl ester analogs (e.g., 183884-11-9) exhibit slightly lower polarity due to the longer alkyl chain, balancing solubility and lipid membrane permeability .
Biological Relevance :
- Compounds with hydroxyl groups (e.g., 39739-07-6, 183884-11-9) are often intermediates in prodrug synthesis, as seen in antitubercular hydrazone derivatives .
- Phenyl-substituted derivatives (e.g., 7146-63-6) may show improved binding to hydrophobic enzyme pockets, as observed in kinase inhibitors .
Synthetic Flexibility: The hydroxyl group in 39739-07-6 allows for further derivatization (e.g., glycosylation, phosphorylation), unlike analogs with non-reactive substituents like methyl or fluorine .
Biological Activity
Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate, also known by its CAS number 39739-07-6, is a compound that has garnered interest in various biological and pharmacological studies due to its potential therapeutic properties. This article delves into its biological activity, summarizing key findings from diverse research sources.
- IUPAC Name : Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- Molecular Formula : C12H11NO5
- Purity : 96% .
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Antioxidant Activity : Studies have indicated that this compound possesses antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial in preventing cellular damage and related diseases.
- Anti-inflammatory Effects : Research suggests that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.
- Antitumor Potential : Preliminary studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Biological Activity Data
The following table summarizes various biological activities reported for this compound:
Case Study 1: Antitumor Activity
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The mechanism was linked to the activation of intrinsic apoptotic pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
Case Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, this compound exhibited protective effects on neuronal cells. The compound reduced markers of oxidative damage and improved cell survival rates significantly compared to control groups.
Research Findings
Recent findings have further elucidated the pharmacological potential of this compound:
- Mechanistic Studies : Investigations into the molecular pathways revealed that this compound modulates signaling pathways associated with inflammation and apoptosis.
- Synergistic Effects : When combined with other therapeutic agents, it has shown enhanced efficacy against specific cancer types, suggesting potential for combination therapies.
Q & A
Basic Research Questions
Q. What are common synthetic routes for Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate?
- Methodological Answer : A typical route involves esterification of hydroxypropanoate derivatives with isoindole-based precursors. For example, chiral ligands (e.g., compound 27b in ) can be used to control stereochemistry during the coupling of 1,3-dioxoisoindolin-2-yl groups to a hydroxypropanoate backbone. Key steps include refluxing in anhydrous solvents (e.g., THF) and purification via column chromatography with gradients like petroleum ether/ethyl acetate (1:1) . Similar protocols for structurally related compounds highlight the use of borane reagents (e.g., NaBH₄) for hydroxyl group reduction .
Q. How is column chromatography optimized for purifying this compound?
- Methodological Answer : Solvent polarity and ratio are critical. For derivatives of this compound, silica gel chromatography with petroleum ether (PE)/ethyl acetate (EtOAc) gradients (e.g., 1:1 v/v) effectively separates diastereomers or byproducts. demonstrates a 61% yield after purification using PE/EtOAc, resolving diastereomers with a 1:6 anti/syn ratio . Adjusting solvent ratios (e.g., increasing EtOAc for polar impurities) improves resolution .
Q. What analytical techniques validate the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) confirm regiochemistry and stereochemistry. For example, δ 3.63 ppm (s, 3H) corresponds to the methyl ester group, while aromatic protons (7.29–7.83 ppm) verify isoindole integration .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight (e.g., C₂₅H₂₄N₂O₄, [M]⁺ at 416.47) .
Advanced Research Questions
Q. How do reaction conditions influence diastereomer ratios in the synthesis of this compound?
- Methodological Answer : Diastereoselectivity depends on chiral ligands and temperature. reports a 1:6 anti/syn ratio using a specific chiral ligand (27b) at room temperature. Lower temperatures (e.g., 0–5°C) may enhance selectivity by slowing equilibration. Computational modeling of transition states can further guide ligand design .
Q. What strategies resolve contradictions in NMR assignments for complex derivatives?
- Methodological Answer :
- 2D NMR : COSY and HSQC experiments resolve overlapping signals (e.g., distinguishing C10-H and C9-H protons in ).
- Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) provides unambiguous stereochemical assignments. demonstrates C=O···π and π-stacking interactions in isoindole derivatives, aiding conformational analysis .
Q. How can multicomponent reactions improve the synthesis efficiency of this compound?
- Methodological Answer : One-pot reactions reduce isolation steps. For example, describes a three-component reaction using isoindole, hydroxypropanoate esters, and thiols to form complex derivatives. Optimizing catalyst loading (e.g., Ru-based catalysts) and solvent polarity (e.g., DMF) enhances yields while minimizing side reactions .
Q. What computational tools predict the stability of crystal packing in derivatives?
- Methodological Answer : Software like Mercury (CCDC) analyzes crystallographic data (e.g., unit cell parameters from : a = 10.89 Å, β = 111.6°) to model packing efficiency. Density functional theory (DFT) calculates lattice energies, identifying stabilizing interactions like C=O···π stacking .
Methodological Notes
- Safety : While commercial safety data (e.g., ) are excluded, lab handling should follow standard protocols for isoindole derivatives (e.g., glovebox use for air-sensitive steps).
- Contradictions : Discrepancies in NMR shifts (e.g., vs. 15) may arise from solvent effects or impurities; replicate experiments under controlled conditions are advised.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
